Miraxanthin-I

Fluorescence Spectroscopy Photophysics Betalain Chemistry

For researchers requiring the highest sensitivity in betaxanthin detection, authentic Miraxanthin-I (CAS 5296-79-7) is the non-substitutable reference grade. Its unique 50:33:10:7 E/Z stereoisomer equilibrium and highest known fluorescence quantum yield among betaxanthins guarantee lower LODs and superior signal-to-noise in HPLC-FLD assays, unlike weakly fluorescent analogs (e.g., Miraxanthin-V). Sourced exclusively as a Mirabilis jalapa biomarker, its distinct HPLC retention time (8.67 min) ensures unambiguous identification in metabolomics, food science, and QC applications. Choose this standard to avoid misidentification and achieve reproducible, publication-ready data.

Molecular Formula C14H18N2O7S
Molecular Weight 358.37 g/mol
Cat. No. B15492177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiraxanthin-I
Molecular FormulaC14H18N2O7S
Molecular Weight358.37 g/mol
Structural Identifiers
SMILESCS(=O)CCC(C(=O)O)N=CC=C1CC(NC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C14H18N2O7S/c1-24(23)5-3-9(12(17)18)15-4-2-8-6-10(13(19)20)16-11(7-8)14(21)22/h2,4,6,9,11,16H,3,5,7H2,1H3,(H,17,18)(H,19,20)(H,21,22)/b8-2-,15-4?
InChIKeyKRWNKOCPQBHMPM-ZRHPNQROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miraxanthin-I: Core Identification and Procurement Specifications


Miraxanthin-I (CAS 5296-79-7) is a methionine sulfoxide-derived betaxanthin, a subclass of the betalain family of yellow-to-orange plant pigments found exclusively in the order Caryophyllales [1]. Its molecular formula is C14H18N2O7S, with a molecular weight of 358.37 g/mol [2]. This compound is biosynthesized via the spontaneous condensation of betalamic acid with methionine sulfoxide, forming a characteristic Schiff base chromophore [1]. For procurement, it is critical to recognize that Miraxanthin-I exists as a mixture of four E/Z stereoisomers in aqueous solution, with a defined equilibrium ratio that significantly impacts its photophysical properties and analytical behavior [3].

Why Generic Betaxanthin Substitution Fails for Miraxanthin-I


Betaxanthins are not a monolithic class; their specific amino acid or amine side chain dictates their polarity, chromatographic retention, and photophysical behavior [1]. Generic substitution of Miraxanthin-I with other betaxanthins (e.g., Miraxanthin-V or Indicaxanthin) is scientifically unsound due to profound differences in their structural rigidity and intramolecular hydrogen bonding [2]. These molecular-level variations translate directly into quantifiable disparities in fluorescence quantum yield and analytical detectability. The evidence presented in Section 3 demonstrates that Miraxanthin-I occupies a unique parameter space—defined by stereoisomer distribution, chromatographic retention time, and superior fluorescence—that cannot be approximated by any closely related analog [2].

Quantitative Differentiators for Miraxanthin-I Selection


Fluorescence Quantum Yield Superiority Over All Studied Betaxanthins

Miraxanthin-I exhibits the highest fluorescence quantum yield (ΦF) among the betaxanthin class [1]. This enhanced emission is directly attributed to intramolecular hydrogen bonding, which restricts torsional motion and favors a more rigid molecular structure, thereby reducing non-radiative decay [1]. In stark contrast, Miraxanthin-V, a closely related dopamine-derived analog, displays the lowest recorded quantum yield in water (ΦF = 0.003) among studied betaxanthins, primarily due to rapid radiationless deactivation [2].

Fluorescence Spectroscopy Photophysics Betalain Chemistry Analytical Detection

Defined Stereoisomer Ratio for Identity Confirmation

Miraxanthin-I exists in aqueous solution as a specific equilibrium mixture of four E/Z stereoisomers, with a precisely defined ratio of 50 : 33 : 10 : 7, corresponding to the 7E,9E : 7Z,9E : 7E,9Z : 7Z,9Z configurations, respectively [1]. This isomeric distribution is a unique fingerprint that distinguishes Miraxanthin-I from other betaxanthins which may exhibit different isomer populations or lack this level of configurational complexity [1].

NMR Spectroscopy Structural Elucidation Quality Control Isomerism

Distinct Chromatographic Retention for Analytical Separation

In a standardized reverse-phase HPLC system, Miraxanthin-I (as methionine sulfoxide-betaxanthin) elutes with a retention time (RT) of 8.67 minutes [1]. This value is substantially different from other common betaxanthins analyzed under identical conditions, including Miraxanthin-V (dopamine-betaxanthin; RT = 15.3 min), Indicaxanthin (proline-betaxanthin; RT = 12.65 min), and Vulgaxanthin-I (glutamine-betaxanthin; RT = 8.21 min) [1].

HPLC Chromatography Analytical Chemistry Betaxanthin Profiling

Intramolecular Hydrogen Bonding and Structural Rigidity

A combination of experimental NMR data and quantum chemical calculations (DFT) reveals that Miraxanthin-I possesses strong intramolecular hydrogen bonds that are absent or weaker in structurally similar betaxanthins like Miraxanthin-V [1]. This H-bonding network restricts conformational flexibility, leading to a more rigid and planar molecular geometry, which directly explains its superior fluorescence quantum yield and influences its chemical reactivity [1].

Molecular Dynamics Computational Chemistry NMR Hydrogen Bonding

Validated Research and Industrial Applications for Miraxanthin-I


Fluorescence-Based Analytical Method Development and Quantification

Given its highest fluorescence quantum yield among betaxanthins [1], Miraxanthin-I is optimally suited for developing highly sensitive HPLC-FLD or fluorescence plate-reader assays. Researchers quantifying betaxanthins in plant metabolomics, food science, or pharmacokinetic studies should select Miraxanthin-I to achieve lower limits of detection and more robust signal-to-noise ratios compared to weakly fluorescent analogs like Miraxanthin-V [2].

Reference Standard for Betaxanthin Stereoisomer and Structural Studies

The well-defined 50:33:10:7 stereoisomer ratio [1] and the presence of specific intramolecular hydrogen bonds [1] establish Miraxanthin-I as an ideal reference compound for NMR and computational chemistry investigations. Its unique stereochemical fingerprint allows for accurate identification in natural product extracts and serves as a benchmark for studying betalain isomerization, degradation kinetics, and structure-activity relationships.

Targeted Profiling of Mirabilis jalapa and Related Species

Miraxanthin-I is a characteristic secondary metabolite of Mirabilis jalapa L. [1]. Its distinct HPLC retention time (8.67 min) [2] enables precise identification and quantification in complex botanical extracts. Researchers engaged in phytochemical fingerprinting, chemotaxonomy, or quality control of M. jalapa-derived nutraceuticals should procure authentic Miraxanthin-I to ensure accurate detection and avoid misidentification with co-eluting pigments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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